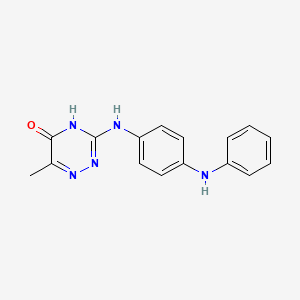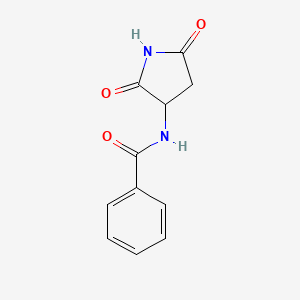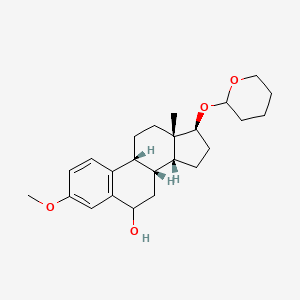
N-(1-methoxycyclopentyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methoxycyclopentyl)acetamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a methoxy-substituted cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxycyclopentyl)acetamide typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Acetic Anhydride:
- 1-methoxycyclopentylamine is reacted with acetic anhydride in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
-
Reaction with Acetyl Chloride:
- 1-methoxycyclopentylamine is reacted with acetyl chloride in the presence of a base such as triethylamine.
- The reaction is carried out at low temperatures to prevent side reactions.
- The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: N-(1-methoxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(1-hydroxycyclopentyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-(1-hydroxycyclopentyl)acetamide.
Reduction: N-(1-methoxycyclopentyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-methoxycyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit properties such as anti-inflammatory or antioxidant activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may be investigated for their efficacy in treating various diseases.
Industry: this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(1-methoxycyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the methoxy and acetamide groups play a crucial role in its biological activity.
類似化合物との比較
N-methylacetamide: A simpler derivative of acetamide with a methyl group instead of a methoxycyclopentyl group.
N,N-dimethylacetamide: Another derivative with two methyl groups attached to the nitrogen atom.
N-(1-hydroxycyclopentyl)acetamide: A hydroxylated derivative of N-(1-methoxycyclopentyl)acetamide.
Uniqueness: this compound is unique due to the presence of the methoxycyclopentyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
N-(1-methoxycyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-8(11-2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
InChIキー |
ZABVKJCPLJSCAF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1(CCCC1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


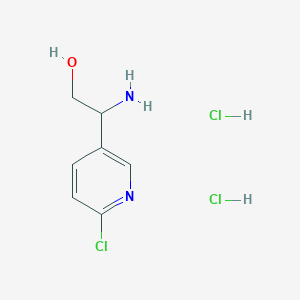
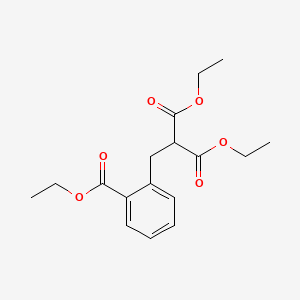

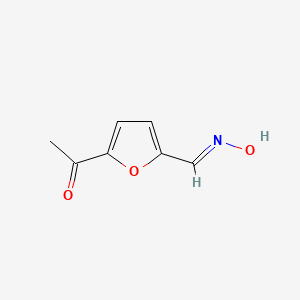

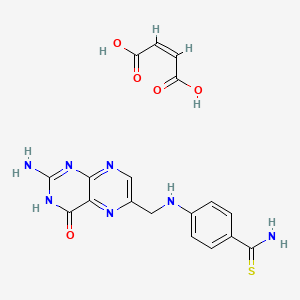
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
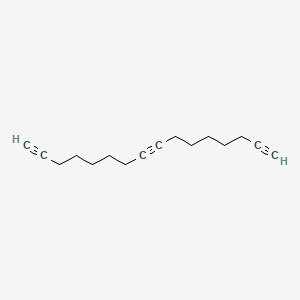

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
